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Compound of Interest

Compound Name: Brequinar Sodium

Cat. No.: B1667779

Application Notes: Brequinar Sodium in Organ
Transplant Rejection

Introduction Brequinar Sodium (BQR), a 4-quinoline carboxylic acid derivative, is a potent
immunosuppressive agent investigated for its efficacy in preventing organ transplant rejection.
[1][2] Its primary mechanism of action is the inhibition of the mitochondrial enzyme
dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine
biosynthesis pathway.[3] By blocking this pathway, Brequinar Sodium selectively targets
rapidly proliferating cells, such as activated T and B lymphocytes, which are key mediators of
the immune response leading to graft rejection.[2][4] This targeted antiproliferative activity
makes it a valuable compound for study in both allograft and xenograft transplantation models,
particularly in combination with other immunosuppressive agents like cyclosporine.

Mechanism of Action The immunosuppressive effect of Brequinar Sodium is rooted in its
ability to halt the synthesis of essential building blocks for DNA and RNA. Activated
lymphocytes rely heavily on the de novo pyrimidine pathway to produce the nucleotides
required for their clonal expansion. Brequinar Sodium specifically inhibits DHODH, the fourth
enzyme in this pathway, which catalyzes the conversion of dihydroorotate to orotate. This
blockade leads to a depletion of the intracellular pyrimidine pool, causing cell cycle arrest and
preventing the proliferation of T and B cells that mediate graft rejection. This mechanism is
distinct from calcineurin inhibitors like cyclosporine, which target early T-cell activation
signaling. The inhibitory effects of Brequinar can be reversed by the addition of exogenous
uridine, which can replenish the pyrimidine pool via the salvage pathway.
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Caption: Brequinar Sodium inhibits DHODH in the de novo pyrimidine pathway.

Quantitative Data Summary

The efficacy of Brequinar Sodium has been quantified in numerous in vitro and in vivo

studies. The following tables summarize key findings.

Table 1: In Vitro Activity of Brequinar Sodium

Brequinar L.
Assay System . Effect Citation(s)
Concentration
Mixed Allogeneic ACI Inhibition of
IC50: 150
Lymphocyte and LEW rat lymphocyte
: ng/mL e
Response strains proliferation
Mitogen- ) Dose-dependent
] PHA-stimulated Starts at 1 uM o
Stimulated inhibition of
o human PBMCs (10— M) o
Activation activation
aCD3/CD28- o
T-Cell ] 37% reduction in
_ , stimulated 50 nM _ _
Proliferation proliferation
human T-cells
oaCD3/CD28- o
T-Cell ] 84% reduction in
) ) stimulated 100 nM ) )
Proliferation proliferation
human T-cells
Ehrlich Ascites ) Inhibition of
In vitro culture IC50: 0.25 uM

Tumor Cells

proliferation

| L1210 DHODH Inhibition | Isolated enzyme | Ki': 5-8 nM | Mixed inhibition kinetics | |

Table 2: In Vivo Efficacy of Brequinar Sodium Monotherapy in Rodent Transplant Models
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Transplant

Animal Strain

L Dosage Outcome Citation(s)
Model Combination
Grafts not
. rejected
Heterotopic ACIl - LEW 12-24 mglkg, .
during 30-day
Heart Allograft Rat PO, 3x/week
treatment
period
50-90% of
recipients
Orthotopic Liver 12 mg/kg, PO achieve
ACI - LEW Rat
Allograft (30 days) permanent graft
acceptance
(>250 days)
50-90% of
) recipients
Heterotopic 12 mg/kg, PO )
) ACl - LEW Rat achieve
Kidney Allograft (30 days)
permanent graft
acceptance
) Moderately
Heterotopic 3 mg/kg, PO, ]
DA x LEW Rat improved graft
Heart Allograft 3x/week

survival

| Hamster-to-Rat Xenograft | Hamster - LEW Rat | 3 mg/kg/day | Minimally effective, median
survival of 5.5 days | |

Table 3: In Vivo Efficacy of Brequinar Sodium in Combination Therapy | Transplant Model |
Combination Drugs & Dosages | Outcome | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Heterotopic
Heart Allograft | BQR (3 mg/kg, 3x/week) + Cyclosporine (2.5 mg/kg/day) | Synergistic effect;
mean graft survival prolonged to 31 days vs. 10-16 days for monotherapy | | | Hamster-to-Rat
Xenograft | BQR (3 mg/kg/day) + Cyclosporine (10 mg/kg/day) | Potent synergistic interaction;
median graft survival >100 days | | | Heterotopic Heart Allograft | BQR (3 mg/kg, 3x/week) +
Leflunomide (5 mg/kg) | Prolonged graft survival (median survival 14 days) | | | Heterotopic
Heart Allograft | BOQR (3 mg/kg, 3x/week) + Tacrolimus (0.5 mg/kg) | Prolonged graft survival
(median survival 14 days) | |
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Experimental Protocols
Protocol 1: In Vitro Mixed Lymphocyte Reaction (MLR)
Assay

Objective: To assess the inhibitory effect of Brequinar Sodium on T-cell proliferation in
response to allogeneic stimulation.

Materials:
o Spleens from two different rat strains (e.g., ACl and LEW)

e RPMI-1640 medium with L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS),
1% Penicillin-Streptomycin, and 50 uM 2-mercaptoethanol.

 Ficoll-Paque for lymphocyte isolation.
¢ Brequinar Sodium stock solution (dissolved in DMSO or appropriate vehicle).
e [3H]-thymidine (1 pCi/well).

e 96-well round-bottom culture plates.

Cell harvester and liquid scintillation counter.

Methodology:

o Cell Preparation:

[e]

Aseptically harvest spleens from ACI (stimulator) and LEW (responder) rats.

[e]

Prepare single-cell suspensions by gently teasing the spleens apart in culture medium.

o

Isolate splenocytes by density gradient centrifugation using Ficoll-Paque.

Wash the isolated cells twice with culture medium.

[¢]

[¢]

Inactivate the stimulator cells (ACI) by treating with Mitomycin C (50 ug/mL) for 30 minutes
at 37°C, followed by three washes to remove residual Mitomycin C.
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o Resuspend both responder and stimulator cells to a final concentration of 2 x 10° cells/mL.

e Assay Setup:

[e]

Plate 100 pL of responder cells (LEW, 2 x 103 cells) into each well of a 96-well plate.

o

Prepare serial dilutions of Brequinar Sodium in culture medium and add 50 pL to the
appropriate wells. Include a vehicle control.

o

Add 50 pL of stimulator cells (ACI, 1 x 10° cells) to the wells.

[¢]

Final volume in each well should be 200 uL. Set up control wells with responder cells
alone.

 Incubation and Proliferation Measurement:
o Incubate the plate for 5 days at 37°C in a humidified 5% CO:z incubator.
o On day 5, pulse each well with 1 uCi of [3H]-thymidine.
o Incubate for an additional 18-24 hours.

o Data Collection and Analysis:

o

Harvest the cells onto glass fiber filters using a cell harvester.

o Measure the incorporated radioactivity using a liquid scintillation counter. Results are
expressed as counts per minute (CPM).

o Calculate the percentage of inhibition for each Brequinar concentration relative to the
vehicle control.

o Determine the IC50 value by plotting the percent inhibition against the log of the Brequinar
concentration.

Protocol 2: Rodent Heterotopic Cardiac Allograft Model

Objective: To evaluate the efficacy of Brequinar Sodium in prolonging cardiac allograft
survival in a rat model.
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Materials:
e Donor (e.g., ACI) and recipient (e.g., LEW) rats.
e Surgical instruments for microsurgery.
e Anesthetic (e.g., isoflurane).
e Brequinar Sodium for oral gavage.
» Saline or vehicle for control group.
e Suture material (e.g., 8-0 or 10-0 nylon).
Methodology:
e Animal Preparation:
o Anesthetize both donor and recipient rats.

o Prepare the surgical area on the abdomen of the recipient rat by shaving and sterilizing
the skin.

e Donor Heart Procurement:

o

Perform a median sternotomy on the donor rat.

[e]

Heparinize the donor via the inferior vena cava (IVC).

(¢]

Ligate the IVC and pulmonary veins.

[¢]

Transect the aorta and pulmonary artery.

[¢]

Flush the heart with cold saline and carefully excise it.
e Heterotopic Transplantation:

o Make a midline abdominal incision in the recipient rat.
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[e]

Perform end-to-side anastomoses of the donor aorta to the recipient's infrarenal
abdominal aorta and the donor pulmonary artery to the recipient's IVC.

[e]

Once anastomoses are complete, release the vascular clamps to allow perfusion of the
donor heart.

[e]

Confirm viability by observing the heart beating within the abdominal cavity.

Close the abdominal wall and skin.

o

e Post-Operative Care and Drug Administration:
o Provide post-operative analgesia and monitor the animal for recovery.

o Administer Brequinar Sodium via oral gavage according to the predetermined schedule
(e.g., 12 mg/kg, three times a week). The control group receives the vehicle on the same
schedule. Combination therapy groups would receive Brequinar and a second agent (e.g.,
cyclosporine).

e Graft Survival Monitoring:

o Monitor graft function daily by gentle abdominal palpation to assess the heartbeat of the
transplanted organ.

o Rejection is defined as the complete cessation of a palpable heartbeat.
o The day of rejection is recorded, and graft survival time is calculated.
o Endpoint Analysis:

o At the time of rejection or study termination, euthanize the recipient and perform a
necropsy.

o Harvest the transplanted heart for histological analysis to confirm rejection, characterized
by lymphocyte infiltration, myocyte damage, and vasculitis.
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Caption: Experimental workflow for a rodent cardiac allograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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